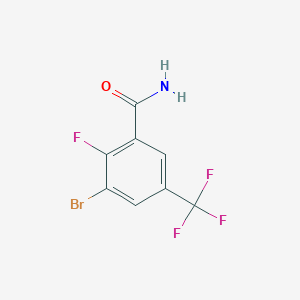
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide
説明
The compound "3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide" is a brominated and fluorinated benzamide with a trifluoromethyl group. This structure suggests potential reactivity in organic synthesis and could be a candidate for the development of various pharmaceuticals or materials due to the presence of halogens and the trifluoromethyl group, which are often seen in bioactive compounds.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds typically involves the use of halogenated starting materials and subsequent functionalization. For instance, soluble fluoro-polyimides have been synthesized from a fluorine-containing aromatic diamine by reacting with aromatic dianhydrides, followed by cyclization to yield polyimide films with excellent thermal stability and low moisture absorption . Although not directly related to the target compound, this process highlights the potential synthetic routes that could be adapted for the synthesis of "3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide."
Molecular Structure Analysis
The molecular structure of halogenated benzamides can significantly influence their physical properties and reactivity. For example, the crystal structures of similar N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing varying dihedral angles between the benzene rings depending on the halogen present . This suggests that the molecular structure of "3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide" would also be influenced by the positions and types of halogens, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Halogenated compounds like "3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide" are often used in organometallic synthesis due to their reactivity. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for various synthetically useful reactions with organometallic intermediates . This indicates that the bromo and fluoro groups in the target compound could also participate in similar organometallic reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The presence of bromo, fluoro, and trifluoromethyl groups is likely to impart unique physical and chemical properties to the compound. These groups can influence the compound's boiling point, solubility, density, and reactivity. For instance, the trifluoromethyl group is known for increasing the lipophilicity of molecules, which can be advantageous in drug design . The specific physical and chemical properties of "3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide" would need to be determined experimentally, but they are expected to be consistent with the behavior of similar halogenated aromatic compounds.
科学的研究の応用
Crystal Structure Analysis
The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo-2-fluoro-5-(trifluoromethyl)benzamide, have been studied. These structures provide insights into the molecular configurations and potential applications in material science and drug design. The dihedral angles between the benzene rings in these compounds are critical for understanding their physical and chemical properties (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Antimicrobial Activity
Research has been conducted on fluorinated derivatives of benzamides, including 3-bromo-2-fluoro-5-(trifluoromethyl)benzamide, for their potential antimicrobial properties. These compounds have shown significant activity against fungi and Gram-positive microorganisms, suggesting their potential in developing new antimicrobial agents (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Palladium-Catalysed Arylations
The compound's role in palladium-catalysed direct arylations has been explored. The presence of fluoro-substituents in benzamides like 3-bromo-2-fluoro-5-(trifluoromethyl)benzamide influences the regioselectivity of these reactions, which are crucial in organic synthesis and pharmaceutical development (Laidaoui, He, Abed, Soulé, & Doucet, 2016).
Antifungal Applications
Derivatives of this benzamide have been synthesized and tested for antifungal activities, showing promising results against various fungal species. This points towards potential applications in agriculture and medicine for combating fungal infections (Wu, Lan, Wu, & Fei, 2021).
Histone Deacetylase Inhibition
Studies on benzamide derivatives for their ability to inhibit histone deacetylase (HDA) have revealed significant in vivo antitumor activity. This suggests a potential application in cancer therapy, leveraging the specific molecular structure of compounds like 3-bromo-2-fluoro-5-(trifluoromethyl)benzamide (Saito et al., 1999).
特性
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTAHTHKSRJVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)
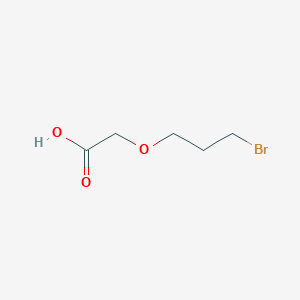
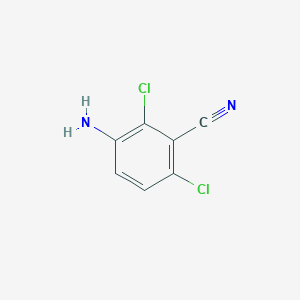

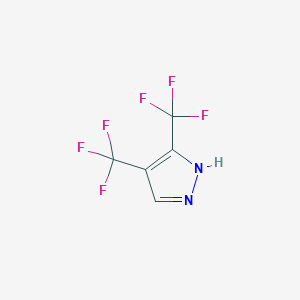
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)
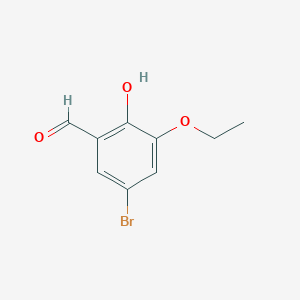

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)
![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)